molecular formula C6H8BrNS B1271160 N-[(5-bromothien-2-yl)methyl]-N-methylamine CAS No. 90553-43-8

N-[(5-bromothien-2-yl)methyl]-N-methylamine

Katalognummer: B1271160
CAS-Nummer: 90553-43-8
Molekulargewicht: 206.11 g/mol
InChI-Schlüssel: CWURHLHTEJAXEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-bromothien-2-yl)methyl]-N-methylamine is a useful research compound. Its molecular formula is C6H8BrNS and its molecular weight is 206.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-[(5-bromothien-2-yl)methyl]-N-methylamine (CAS No. 90553-43-8) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C6_6H8_8BrNS
  • Molecular Weight : 206.1 g/mol
  • Structure : The compound features a thiophene ring substituted with a bromine atom and an amine group, which is critical for its biological activity.

This compound has been studied for its interactions with various biological targets:

  • Receptor Binding : This compound exhibits affinity for several receptors, including serotonin receptors (5-HT2C_2C) and opioid receptors. Its structural modifications have been shown to influence binding affinities and selectivity towards these receptors .
  • Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases. It has been linked to mechanisms that reduce neuronal apoptosis and promote cell survival .
  • Pain Modulation : The compound has also been evaluated for its analgesic properties, showing promise in preclinical models of pain relief by modulating pain pathways involving opioid receptors .

In Vitro Studies

A series of in vitro assays have demonstrated the biological activity of this compound:

  • Binding Affinity : The compound showed significant binding affinity at the 5-HT2C_2C receptor with an EC50_{50} value around 23 nM, indicating its potential as a selective agonist .
  • Calcium Flux Assays : Studies indicated that the compound could induce calcium flux in cells expressing 5-HT2C_2C receptors, further supporting its role as an agonist .

In Vivo Studies

Preclinical studies utilizing animal models have provided insights into the therapeutic potential of this compound:

  • Antipsychotic Activity : In amphetamine-induced hyperactivity models, the compound exhibited significant antipsychotic-like effects, suggesting its utility in treating disorders such as schizophrenia .

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

  • Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound demonstrated protective effects against neurotoxicity induced by amyloid-beta peptides, suggesting a potential role in neuroprotection .
  • Chronic Pain Management : The efficacy of this compound in chronic pain models showed a reduction in pain behaviors comparable to standard analgesics, indicating its potential as a novel pain management option .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReferences
Receptor BindingHigh affinity for 5-HT2C_2C receptor
Neuroprotective EffectsReduces neuronal apoptosis
Pain ModulationSignificant analgesic effects
Antipsychotic ActivityReduces hyperactivity in animal models

Eigenschaften

IUPAC Name

1-(5-bromothiophen-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWURHLHTEJAXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368707
Record name N-[(5-bromothien-2-yl)methyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90553-43-8
Record name N-[(5-bromothien-2-yl)methyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[BH3-]C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

14 g (209 mmol) of methylamine hydrochloride are added to a solution of 5 g (42 mmol) of 5-bromothiophene-2-carboxaldehyde in 80 ml of ethanol and 40 ml of methanol. The reaction medium is cooled to 0° C. and 5.8 g (83.8 mmol) of sodium cyanoborohydride are added. The reaction medium is stirred at 0° C. for 5 hours, hydrolysed and diluted with ethyl acetate. The organic phase is washed with water, dried over magnesium sulfate, filtered and evaporated. The residue obtained is taken up in a 70/30 heptane/dichloromethane mixture and then filtered. 6.7 g of crude residue are obtained.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
heptane dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.